molecular formula C11H11BrN2O2 B1269923 5-Bromo-D-tryptophan CAS No. 93299-40-2

5-Bromo-D-tryptophan

Cat. No.: B1269923
CAS No.: 93299-40-2
M. Wt: 283.12 g/mol
InChI Key: KZDNJQUJBMDHJW-SECBINFHSA-N
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Description

5-Bromo-D-tryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group . It is a bromoindole, a bromoamino acid, a tryptophan derivative, and a non-proteinogenic alpha-amino acid .


Synthesis Analysis

A new synthesis of 5-bromotryptophan, a potential antisickling agent, from 5-bromo-3-methylindole has been described . The process involves iterative rounds of positive and negative compartmentalized partnered replication .


Molecular Structure Analysis

The molecular formula of this compound is C11H11BrN2O2 . The IUPAC name is 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid . The InChI code and the Canonical SMILES are also provided for further structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point/freezing point, boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapour density .

Scientific Research Applications

Tryptophan Metabolism and Disease Diagnosis

Research indicates that tryptophan metabolism, which includes derivatives like 5-Bromo-D-tryptophan, is critical in diagnosing various diseases. The metabolism of tryptophan through kynurenine and 5-hydroxytryptamine pathways is linked to neurological diseases and cancer. Levels of related compounds can serve as indicators for various diseases in clinical and scientific research (Cong et al., 2020).

Enzymatic Halogenation and Cross-Coupling Reactions

This compound is used in the modular synthesis of aryl-substituted tryptophan derivatives through a combination of enzymatic halogenation and chemocatalytic Suzuki–Miyaura cross-coupling reactions. These derivatives are significant for peptide or peptidomimetic synthesis (Frese et al., 2016).

Serotonergic System Studies

Derivatives of tryptophan, such as alpha-Methyl-L-tryptophan, serve as artificial amino acids and analogs of tryptophan. They are used in studying brain serotonin (5-HT) synthesis rates. These studies are critical for understanding normal brain function control and the impact of drugs, especially in neuropsychiatric disorders (Diksic & Young, 2001).

Tryptophan Metabolism in Immune Activation

The metabolism of tryptophan, including its derivatives, plays a role in chronic immune activation. It is an essential amino acid involved in the generation of neurotransmitter serotonin and the formation of kynurenine derivatives. Monitoring its metabolism provides insights into the development of immunodeficiency, anemia, and mood disorders (Schröcksnadel et al., 2006).

Synthesis of Tryptophan Derivatives

The synthesis of 5,6-Dibromo-tryptophan derivatives, which are found in various bioactive natural compounds, highlights the importance of this compound in chemistry and biochemistry. These derivatives are useful in peptide chemistry (Mollica et al., 2011).

Mechanism of Action

Target of Action

5-Bromo-D-tryptophan (5-BrTrp) is a brominated derivative of the essential amino acid tryptophan . It plays a significant role in the life of sponges and lower marine invertebrates . The primary target of 5-BrTrp is hemoglobin S , found in patients with sickle cell anemia . It is reported to be the most potent amino acid derivative known to inhibit the gelation of hemoglobin S .

Mode of Action

It is known to interact with hemoglobin s, inhibiting its gelation . This interaction likely involves the brominated indole ring of the 5-BrTrp molecule, which may interfere with the polymerization of deoxygenated sickle hemoglobin, preventing the formation of the characteristic sickle shape of the red blood cells.

Biochemical Pathways

5-BrTrp is involved in the tryptophan metabolic pathway . Tryptophan derivatives, including 5-BrTrp, are formed by post-translational modifications . The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become serotonin (5-HT) .

Result of Action

The primary result of 5-BrTrp’s action is the inhibition of the gelation of hemoglobin S . This can potentially prevent the sickling of red blood cells in patients with sickle cell anemia . .

Action Environment

The action, efficacy, and stability of 5-BrTrp may be influenced by various environmental factors. For instance, the marine environment where 5-BrTrp is found in sponges and lower marine invertebrates may play a role in its function . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its action. More research is needed to fully understand these influences.

Safety and Hazards

Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

As programmed behaviors begin to rival the complexity found in nature, the identification of new control elements has been gaining attention, as it is crucial for scaling up sophistication of synthetic regulatory programs . The evolutionarily limited regulatory role of TrpR suggests that vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs .

Biochemical Analysis

Biochemical Properties

5-Bromo-D-tryptophan plays a crucial role in biochemical reactions, particularly in the study of protein interactions and enzyme mechanisms. This compound interacts with various enzymes, proteins, and other biomolecules, often serving as a substrate or inhibitor. For instance, this compound has been shown to inhibit the gelation of hemoglobin S, which is significant in the context of sickle cell anemia . Additionally, it can be incorporated into proteins during synthesis, allowing researchers to study the effects of halogenation on protein structure and function. The interactions of this compound with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase are of particular interest, as these enzymes play key roles in the metabolism of tryptophan and its derivatives .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the synthesis of serotonin, a neurotransmitter derived from tryptophan, by inhibiting the enzyme tryptophan hydroxylase . This inhibition can lead to changes in serotonin levels, which in turn can impact mood, behavior, and various physiological processes. Additionally, this compound can be used to study the effects of halogenation on protein folding and stability, providing insights into the mechanisms of protein misfolding diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The bromine atom in this compound can form halogen bonds with amino acid residues in proteins, influencing protein structure and function . This compound can also act as a competitive inhibitor of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, thereby modulating the metabolic pathways of tryptophan . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in tryptophan metabolism and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various metabolites . These metabolites can have different biological activities, which may influence the overall effects of this compound on cells and tissues. Long-term studies in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and damage to tissues . Threshold effects have been observed, where the biological activity of this compound increases sharply above a certain dosage, leading to pronounced changes in physiological and biochemical parameters . These dosage-dependent effects are important for understanding the therapeutic potential and safety profile of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of tryptophan and its derivatives. This compound can be metabolized by enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, leading to the formation of various metabolites . These metabolites can participate in different biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability, which determine its availability to different cell types .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through various targeting signals and post-translational modifications . The localization of this compound in these compartments can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biological activity .

Properties

IUPAC Name

(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNJQUJBMDHJW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350885
Record name 5-Bromo-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93299-40-2
Record name 5-Bromo-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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